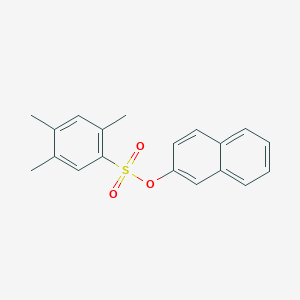
3-Chloro-2,5-difluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,5-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BClF2O2 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with boronic acid, chlorine, and fluorine substituents . The InChI code for this compound is 1S/C6H4BClF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H .Chemical Reactions Analysis
Phenylboronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of biaryl compounds .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 157.91 . It is soluble in methanol .Scientific Research Applications
Spectroscopic Characterization
3-Chloro-2,5-difluorophenylboronic acid and its derivatives have been extensively characterized using various spectroscopic techniques. For instance, the spectroscopic properties of 3,5-difluorophenylboronic acid were studied using techniques like FT-IR, FT-Raman, UV–Vis, 1H, and 13C NMR. These studies provide detailed insights into the vibrational spectra, hydrogen-bonded dimer structures, NMR chemical shifts, electronic properties like excitation energies, and frontier molecular orbitals (FMO) of the compounds. Such detailed spectroscopic analysis is crucial for understanding the structural and electronic properties of these compounds, aiding in their application in various fields of scientific research (Karabacak et al., 2014).
Polymer-Supported Catalysis
In the realm of synthetic chemistry, this compound derivatives have been used in polymer-supported catalysis. For example, Polyethyleneglycol bound sulfonic acid (PEG-OSO3H) was used as a catalyst in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes. This illustrates the compound's role in facilitating efficient and eco-friendly synthesis routes, with the products showing significant antiviral activity against specific viruses (Naidu et al., 2012).
Suzuki Cross-Coupling Reactions
The compound and its related derivatives have been used in Suzuki cross-coupling reactions, a pivotal method in organic synthesis. For example, various derivatives were synthesized via a palladium-catalyzed Suzuki cross-coupling reaction involving 2,5-dibromo-3-hexylthiophene and arylboronic acids. These derivatives were found to possess promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating their potential in medicinal applications (Ikram et al., 2015).
Synthesis of Organic Compounds
This compound is also instrumental in the synthesis of complex organic compounds. A practical synthesis route was developed for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs. The synthesis involved a series of steps such as nitration, esterification, and reduction, highlighting the compound's role in the synthesis of pharmacologically relevant molecules (Zhang et al., 2020).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been retrieved that mention 3-Chloro-2,5-difluorophenylboronic acid or similar compounds . These papers discuss the use of these compounds in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
3-Chloro-2,5-difluorophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like this compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis . It allows for the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of many organic compounds . The reaction is widely applied due to its mild and functional group tolerant conditions .
Pharmacokinetics
As an organoboron compound, it is generally considered to be stable and readily prepared . Its properties can be tailored for specific applications, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions (e.g., temperature, solvent), can significantly affect the reaction’s efficiency and the yield of the product . Additionally, organoboron compounds like this compound are generally considered to be environmentally benign .
properties
IUPAC Name |
(3-chloro-2,5-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEJTTZXXILONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methylpyridazin-3-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2778205.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2778206.png)
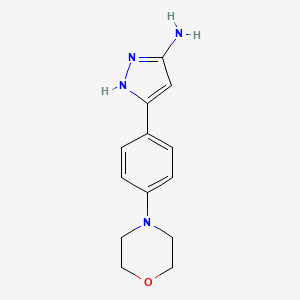
![5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B2778209.png)
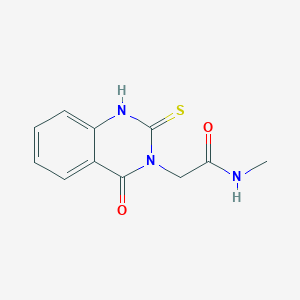
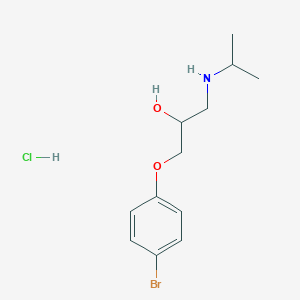


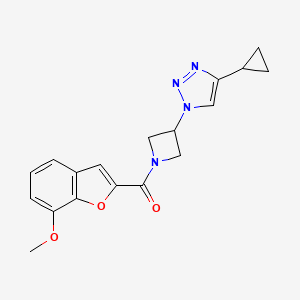

![2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2778221.png)
![N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide](/img/structure/B2778222.png)
![2-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2778223.png)
